![molecular formula C12H21NO3 B1391620 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid CAS No. 1216381-40-6](/img/structure/B1391620.png)
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is a chemical compound . It is similar to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .
Synthesis Analysis
The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .Molecular Structure Analysis
The molecular structure of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is similar to that of isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position . The molecular formula of isonipecotic acid is C6H11NO2 .Scientific Research Applications
Crystal Structure and Molecular Analysis
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of compounds related to 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, such as 4-carboxypiperidinium chloride, have been analyzed using X-ray diffraction and other techniques, revealing specific configurations and hydrogen bond interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Transformation
- Asymmetric Synthesis and Elaboration : These compounds are used in the asymmetric synthesis of piperidine derivatives from serine, demonstrating the versatility of these compounds in creating a wide range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).
- Combinatorial Chemistry for Carbohydrate Mimics : Piperidine carboxylic acids, including 4-hydroxypiperidine-3-carboxylic acid, have been utilized in combinatorial chemistry to create simplified oligosaccharide analogues, indicating their potential in glycosidase inhibition studies (Byrgesen et al., 1997).
Catalytic and Material Science Applications
- Nanomagnetic Reusable Catalyst : A form of Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles has been used as a catalyst in the synthesis of specific chemical derivatives, highlighting its role in facilitating chemical reactions and potential in material science (Ghorbani‐Choghamarani & Azadi, 2015).
Advanced Chemical Synthesis Techniques
- Development of Novel Synthesis Methods : Research has been conducted on developing new methods for synthesizing derivatives of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, indicating ongoing innovation in chemical synthesis processes (Chun, 2000).
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid acts as a partial agonist at the GABA A receptor .
Biochemical Pathways
The compound’s interaction with the GABA A receptor influences the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone .
Result of Action
As a partial agonist of the GABA A receptor, 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid can modulate neuronal activity by enhancing the inhibitory effects of GABA . This can result in decreased neuronal excitability and potentially exert a calming effect .
properties
IUPAC Name |
1-(4-hydroxycyclohexyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11-3-1-10(2-4-11)13-7-5-9(6-8-13)12(15)16/h9-11,14H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTBIWLWIRGSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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